molecular formula C17H16N4O B2563194 N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide CAS No. 2320209-13-8

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide

Cat. No. B2563194
CAS RN: 2320209-13-8
M. Wt: 292.342
InChI Key: QDVYJVFGRRKPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide” is a complex organic compound. It has been found in the crystal structure of human phosphodiesterase 10 . This compound is likely to be aromatic, given the presence of benzamide and pyridinyl groups .


Molecular Structure Analysis

The molecular structure of “N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide” can be analyzed through X-ray diffraction, as has been done with similar compounds . This method provides detailed information about the arrangement of atoms in the molecule.

Future Directions

The future directions for “N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide” could involve further exploration of its potential as a drug design template against chronic myelogenous leukemia . Additionally, its role as a phosphodiesterase 10 inhibitor could be further investigated .

properties

IUPAC Name

N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-21-15(11-16(20-21)13-7-9-18-10-8-13)12-19-17(22)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVYJVFGRRKPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.